2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
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Description
2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors and serotonin type 3 (5-HT3) receptors , which play significant roles in various neurological conditions .
Mode of Action
It’s suggested that similar compounds exhibit their effects by interacting with their targets, such as alpha1-adrenergic receptors and 5-ht3 receptors . These interactions can lead to various changes in cellular functions, potentially influencing neurological conditions .
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of pathways involving alpha1-adrenergic receptors and 5-ht3 receptors . These pathways can have downstream effects on various physiological processes, including smooth muscle contraction, neurotransmission, and potentially, mood regulation .
Pharmacokinetics
Similar compounds have been studied for their adme properties, which can impact their bioavailability and therapeutic potential .
Result of Action
Similar compounds have been shown to exhibit antidepressant-like effects in rodent models of depression . These effects are likely a result of the compound’s interaction with its targets and the subsequent modulation of relevant biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine . By inhibiting MAO, this compound can increase the levels of these neurotransmitters, leading to enhanced neurotransmission. Additionally, this compound can activate or inhibit various signaling pathways by binding to GPCRs, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under standard laboratory conditions, with minimal degradation observed over several weeks . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of by-products that may affect its biochemical activity. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with changes in cell viability and metabolic activity noted after extended exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing oxidative stress and improving cognitive function . At higher doses, toxic effects have been observed, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and brain, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that are subsequently excreted in the urine . The interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, potentially leading to drug-drug interactions. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its distribution to different tissues . Within cells, it can be transported by specific membrane transporters, such as organic cation transporters (OCTs), which play a role in its uptake and efflux . The distribution of this compound within tissues can also be influenced by its lipophilicity, with higher accumulation observed in lipid-rich tissues such as the brain and liver .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The targeting to these organelles is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these locations. The localization to the mitochondria, for example, can influence mitochondrial function and energy production, while localization to the endoplasmic reticulum can affect protein folding and secretion .
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17/h2-5,12H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKVLSKAKVNXOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424714 |
Source
|
Record name | 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82625-37-4 |
Source
|
Record name | 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.